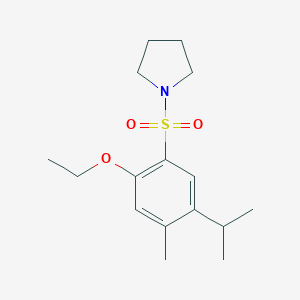
Ethyl 4-isopropyl-5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-isopropyl-5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether, also known as EIPPE, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound belongs to the class of sulfonamide compounds, which are known for their antibacterial properties. However, EIPPE has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of various diseases.
作用機序
Ethyl 4-isopropyl-5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether works by inhibiting the activity of an enzyme called carbonic anhydrase, which is involved in various physiological processes, including acid-base balance and fluid secretion. By inhibiting carbonic anhydrase, Ethyl 4-isopropyl-5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether can reduce inflammation and inhibit the growth of cancer cells. In addition, Ethyl 4-isopropyl-5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
Ethyl 4-isopropyl-5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether has been found to have several biochemical and physiological effects, including anti-inflammatory, anticancer, and neuroprotective effects. Studies have shown that Ethyl 4-isopropyl-5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether can reduce the production of inflammatory cytokines and inhibit the growth of cancer cells. In addition, Ethyl 4-isopropyl-5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether has been found to reduce oxidative stress and inflammation in the brain, which makes it a promising candidate for the treatment of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using Ethyl 4-isopropyl-5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether in lab experiments is its unique mechanism of action, which makes it a promising candidate for the treatment of various diseases. In addition, Ethyl 4-isopropyl-5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether has been found to have low toxicity, which makes it a safe compound to use in lab experiments. However, one of the limitations of using Ethyl 4-isopropyl-5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on Ethyl 4-isopropyl-5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether, including:
1. Further studies on the mechanism of action of Ethyl 4-isopropyl-5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether and its potential applications in the treatment of various diseases.
2. Development of new formulations of Ethyl 4-isopropyl-5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether that can improve its solubility and bioavailability.
3. Studies on the pharmacokinetics and pharmacodynamics of Ethyl 4-isopropyl-5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether in vivo.
4. Exploration of the potential synergistic effects of Ethyl 4-isopropyl-5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether with other drugs.
5. Development of new analogs of Ethyl 4-isopropyl-5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether with improved potency and selectivity.
In conclusion, Ethyl 4-isopropyl-5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether is a promising compound that has been the subject of scientific research due to its potential applications in the field of medicine. Studies have shown that Ethyl 4-isopropyl-5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether has anti-inflammatory, anticancer, and neuroprotective effects, and it works by inhibiting the activity of carbonic anhydrase. While there are some limitations to using Ethyl 4-isopropyl-5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether in lab experiments, there are several future directions for research on this compound that can lead to the development of new treatments for various diseases.
合成法
The synthesis of Ethyl 4-isopropyl-5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether involves several steps, starting with the reaction of 4-isopropyl-5-methyl-2-nitrophenol with sodium hydride to form the corresponding phenoxide. This is followed by the reaction of the phenoxide with ethyl bromoacetate to form the ester. The ester is then reacted with pyrrolidine and sodium hydride to form the final product, Ethyl 4-isopropyl-5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether.
科学的研究の応用
Ethyl 4-isopropyl-5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation. Studies have shown that Ethyl 4-isopropyl-5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether has anti-inflammatory properties and can inhibit the growth of cancer cells. In addition, Ethyl 4-isopropyl-5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether has been found to have neuroprotective effects, which makes it a promising candidate for the treatment of Alzheimer's disease.
特性
製品名 |
Ethyl 4-isopropyl-5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether |
|---|---|
分子式 |
C16H25NO3S |
分子量 |
311.4 g/mol |
IUPAC名 |
1-(2-ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C16H25NO3S/c1-5-20-15-10-13(4)14(12(2)3)11-16(15)21(18,19)17-8-6-7-9-17/h10-12H,5-9H2,1-4H3 |
InChIキー |
GUPXUXSUCZXVNG-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2CCCC2 |
正規SMILES |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(4-Chlorophenyl)methyl]pentan-3-amine;hydrochloride](/img/structure/B239319.png)


![1-(4-Chlorophenyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B239327.png)





![1-[(2-ethoxy-5-isopropylphenyl)sulfonyl]-5-nitro-2-methyl-1H-imidazole](/img/structure/B239344.png)


